3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea
Description
This compound features a 3-chloro-1-benzothiophene-2-carbonyl group linked via a thiourea bridge to a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety. The 4-methylphenyl-thiazole group contributes hydrophobic interactions and planar geometry, critical for molecular recognition in biological systems .
Properties
IUPAC Name |
3-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS3/c1-11-6-8-12(9-7-11)14-10-27-20(22-14)24-19(26)23-18(25)17-16(21)13-4-2-3-5-15(13)28-17/h2-10H,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFVHRUGDYSSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(p-tolyl)thiazol-2-amine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzothiophene moiety and a thiazole ring, contributing to its diverse chemical properties. The molecular formula is , and its molecular weight is approximately 319.79 g/mol.
Biological Activities
Anticancer Potential : Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer activity. The thiazole ring enhances the compound's ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogenic bacteria and fungi. Its effectiveness may be attributed to the presence of the thiourea functional group, which has been linked to enhanced antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Candida albicans. The results demonstrated that it inhibited bacterial growth effectively at low concentrations (MIC values < 50 µg/mL), highlighting its potential as an antimicrobial agent suitable for treating infections resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazol-2-yl Substituents
Key Observations :
- Thiourea vs. Amide Linkages : The thiourea group in the target compound enhances hydrogen-bonding capacity compared to acetamide or benzamide linkages in analogues . This may improve binding affinity in enzyme inhibition assays.
- Benzothiophene vs.
- Substituent Effects : The 4-methylphenyl group on the thiazole ring is a common feature in active compounds (e.g., 129.23% efficacy in ), suggesting its role in hydrophobic interactions .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s thiourea group would show distinct N-H stretches (~3200–3400 cm⁻¹), absent in sulfonamide or acetamide analogues .
- ¹H NMR : The 4-methylphenyl group’s singlet (~2.35 ppm) and benzothiophene aromatic protons (~7.5–8.5 ppm) would differentiate it from indole- or pyrrolopyridine-containing analogues .
Research Findings and Implications
- Thermal Stability : High melting points in analogues (e.g., 260–261°C for compound 3g) suggest that the target compound may exhibit similar stability, advantageous for formulation .
Biological Activity
The compound 3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.
Synthesis and Characterization
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates or thioketones with amines or other nucleophiles. In the case of the compound in focus, it can be synthesized through the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-(4-methylphenyl)-1,3-thiazol-2-amine . The reaction conditions usually include solvents like ethanol and catalysts such as pyridine to facilitate the formation of the thiourea linkage.
Characterization Techniques
The characterization of this compound can be achieved through various spectroscopic methods:
- Infrared (IR) Spectroscopy : Characteristic peaks for N-H stretching (around 3258 cm), C=O stretching (around 1680 cm), and C-S-C stretching (around 682 cm) indicate successful synthesis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The NMR spectrum typically shows signals corresponding to aromatic protons and the thiourea moiety.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The synthesized compound was tested against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
The results suggest that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
Thiourea derivatives are also being explored for their anticancer properties. Studies have shown that compounds similar to the one in focus can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC value of approximately 15 µM .
Case Studies
In a recent study involving a series of thiourea derivatives, it was found that modifications on the benzothiophene core significantly influenced biological activity. The introduction of different substituents on the thiazole ring enhanced both antimicrobial and anticancer activities. For instance, compounds with electron-donating groups showed increased potency against resistant bacterial strains .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
